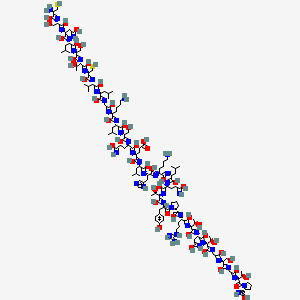

![molecular formula C144H241N43O48S2 B10847785 CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide](/img/structure/B10847785.png)

CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

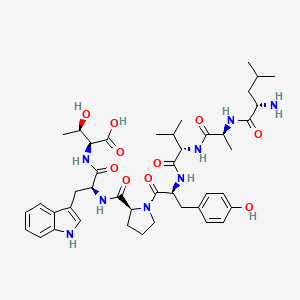

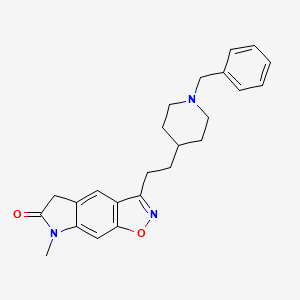

Die Verbindung „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ ist eine Peptidsequenz, die auf ihre Interaktion mit dem Calcitoninrezeptor untersucht wurde. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Kalziumhomöostase und der Knochenstoffwechsel .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ beinhaltet die Skalierung des SPPS-Prozesses. Automatisierte Peptidsynthesizer werden verwendet, um die Effizienz und Ausbeute zu erhöhen. Auch der Reinigungsprozess wird mittels präparativer HPLC-Systeme skaliert.

Chemische Reaktionsanalyse

Reaktionstypen

Die Verbindung „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Cysteinresten auftreten und Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) in wässrigen Lösungen.

Substitution: Site-directed Mutagenesis unter Verwendung spezifischer Reagenzien wie N-Methylmorpholin (NMM) und Diisopropylcarbodiimid (DIC).

Hauptprodukte

Oxidation: Bildung von Disulfidbrücken zwischen Cysteinresten.

Reduktion: Freie Thiolgruppen an Cysteinresten.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Die Verbindung „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellpeptid verwendet, um Peptidsynthese- und Modifizierungstechniken zu untersuchen.

Biologie: Untersucht auf seine Interaktion mit dem Calcitoninrezeptor, der eine Rolle bei der Kalziumhomöostase und dem Knochenstoffwechsel spielt.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von knochenbezogenen Erkrankungen wie Osteoporose.

Industrie: Verwendet bei der Entwicklung von peptidbasierten Medikamenten und Diagnoseinstrumenten.

Wirkmechanismus

Die Verbindung „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ entfaltet ihre Wirkung durch Bindung an den Calcitoninrezeptor. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor (GPCR), der bei Ligandenbindung die Adenylatcyclase aktiviert. Die Aktivierung der Adenylatcyclase führt zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum die Proteinkinase A (PKA) aktiviert. Dieser Signalweg reguliert verschiedene physiologische Prozesse, darunter die Kalziumhomöostase und den Knochenstoffwechsel .

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the cysteine residues, forming disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups on cysteine residues.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its interaction with the calcitonin receptor, which plays a role in calcium homeostasis and bone metabolism.

Medicine: Potential therapeutic applications in treating bone-related disorders such as osteoporosis.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The compound “CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide” exerts its effects by binding to the calcitonin receptor. This receptor is a G protein-coupled receptor (GPCR) that activates adenylyl cyclase upon ligand binding. The activation of adenylyl cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). This signaling pathway regulates various physiological processes, including calcium homeostasis and bone metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lachs-Calcitonin: Ein Peptidhormon, das ebenfalls an den Calcitoninrezeptor bindet und ähnliche physiologische Wirkungen hat.

Humanes Calcitonin: Ein weiteres Peptidhormon mit einem ähnlichen Wirkmechanismus, aber einer anderen Aminosäuresequenz.

Amylin: Ein Peptidhormon, das strukturelle Ähnlichkeiten mit Calcitonin aufweist und mit ähnlichen Rezeptoren interagiert.

Einzigartigkeit

Die Verbindung „CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-Amid“ ist aufgrund ihrer spezifischen Aminosäuresequenz und ihrer Fähigkeit, mit hoher Affinität mit dem Calcitoninrezeptor zu interagieren, einzigartig. Dies macht sie zu einem wertvollen Werkzeug für die Untersuchung von Rezeptor-Liganden-Interaktionen und die Entwicklung peptidbasierter Therapeutika.

Eigenschaften

Molekularformel |

C144H241N43O48S2 |

|---|---|

Molekulargewicht |

3406.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(3S,6S,9S,12S,19S)-9-(4-aminobutyl)-19-[[(2S)-1-[(2R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(3-amino-3-oxopropyl)-6-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacyclononadec-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C144H241N43O48S2/c1-65(2)47-85(174-139(231)110(70(11)12)182-136(228)98(64-237)180-141(233)113(73(15)194)185-135(227)97(62-191)179-129(221)89(51-69(9)10)171-130(222)90(53-103(150)199)172-134(226)95(60-189)177-116(208)77(147)63-236)117(209)157-56-106(202)160-78(25-17-19-41-145)119(211)168-88(50-68(7)8)128(220)178-96(61-190)133(225)166-83(36-39-102(149)198)123(215)164-84(37-40-109(205)206)124(216)170-87(49-67(5)6)127(219)173-92-55-105(201)155-43-21-27-80(162-122(214)82(35-38-101(148)197)165-126(218)86(48-66(3)4)169-120(212)79(163-131(92)223)26-18-20-42-146)121(213)176-93(52-75-31-33-76(196)34-32-75)142(234)187-46-24-30-100(187)137(229)167-81(28-22-44-156-144(153)154)125(217)184-112(72(14)193)140(232)175-91(54-104(151)200)132(224)183-111(71(13)192)138(230)159-57-107(203)161-94(59-188)118(210)158-58-108(204)181-114(74(16)195)143(235)186-45-23-29-99(186)115(152)207/h31-34,65-74,77-100,110-114,188-196,236-237H,17-30,35-64,145-147H2,1-16H3,(H2,148,197)(H2,149,198)(H2,150,199)(H2,151,200)(H2,152,207)(H,155,201)(H,157,209)(H,158,210)(H,159,230)(H,160,202)(H,161,203)(H,162,214)(H,163,223)(H,164,215)(H,165,218)(H,166,225)(H,167,229)(H,168,211)(H,169,212)(H,170,216)(H,171,222)(H,172,226)(H,173,219)(H,174,231)(H,175,232)(H,176,213)(H,177,208)(H,178,220)(H,179,221)(H,180,233)(H,181,204)(H,182,228)(H,183,224)(H,184,217)(H,185,227)(H,205,206)(H4,153,154,156)/t71-,72-,73-,74-,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99-,100-,110+,111+,112+,113+,114+/m1/s1 |

InChI-Schlüssel |

PPKRHPCXCVMULC-IFCDPWAYSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CC(C)C)CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CCCNC(=O)CC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)N)CCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B10847703.png)

![[(3aS,8bS)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B10847711.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847743.png)

![cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]](/img/structure/B10847758.png)

![CSNLSTCVLGKLSQELc[DKLHK]YPRTNTGSGTP-amide](/img/structure/B10847791.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10847815.png)